molecular formula C19H31ClN2O4 B2763740 Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1052530-95-6

Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2763740
CAS No.: 1052530-95-6
M. Wt: 386.92
InChI Key: GWXDHBINNOGOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a phenyl group, and an ethyl ester group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine-1-carboxylic acid ethyl ester and 1-phenylpropanol.

  • Reaction Steps: The hydroxyl group of 1-phenylpropanol is first activated, followed by its reaction with piperazine-1-carboxylic acid ethyl ester under acidic conditions.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis involves batch reactors where the reaction mixture is controlled for temperature, pH, and reaction time.

  • Continuous Flow: Some industrial processes may use continuous flow reactors to enhance efficiency and control over the reaction parameters.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

  • Reduction: The compound can undergo reduction to form amines or alcohols.

  • Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Alkylated piperazines and amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

  • Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate: This compound is structurally similar but lacks the hydrochloride group.

  • Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride: The presence of the hydrochloride group enhances its solubility and stability.

Uniqueness: The hydrochloride salt form of this compound provides improved solubility in water, making it more suitable for biological and pharmaceutical applications compared to its non-salt counterpart.

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4.ClH/c1-3-18(16-8-6-5-7-9-16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h5-9,17-18,22H,3-4,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXDHBINNOGOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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